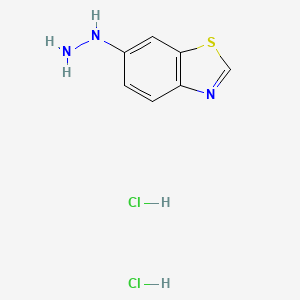

6-hydrazinyl-1,3-benzothiazoledihydrochloride

説明

BenchChem offers high-quality 6-hydrazinyl-1,3-benzothiazoledihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-hydrazinyl-1,3-benzothiazoledihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,3-benzothiazol-6-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S.2ClH/c8-10-5-1-2-6-7(3-5)11-4-9-6;;/h1-4,10H,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSQPGVBQGNEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)SC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6-Hydrazinyl-1,3-benzothiazole Dihydrochloride: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the rational design of heterocyclic scaffolds is paramount. 6-Hydrazinyl-1,3-benzothiazole dihydrochloride represents a highly privileged building block, merging the pharmacologically active benzothiazole core with a highly reactive hydrazine moiety. This in-depth technical whitepaper provides a comprehensive evaluation of its physicochemical properties, elucidates the causality behind its synthetic methodologies, and maps its downstream applications in the generation of complex therapeutic agents.

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of a building block is critical for predicting its behavior in complex synthetic workflows. The isolation of this compound as a dihydrochloride salt, rather than a free base, is a deliberate design choice. Free arylhydrazines are notoriously prone to auto-oxidation in the presence of atmospheric oxygen, rapidly darkening into complex, intractable mixtures. Converting the free base to the dihydrochloride salt protonates both the hydrazine and benzothiazole nitrogens, drastically lowering the HOMO energy level and rendering the molecule inert to ambient oxidation.

Table 1 summarizes the core quantitative data and structural properties of the compound.

| Property | Value / Description |

| Chemical Name | 6-Hydrazinyl-1,3-benzothiazole dihydrochloride |

| Base CAS Number | 474123-23-4[1] |

| Molecular Formula | C₇H₉Cl₂N₃S (Salt) / C₇H₇N₃S (Base) |

| Molecular Weight | 238.14 g/mol (Salt) / 165.22 g/mol (Base) |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes |

| Storage Conditions | 2–8°C, inert atmosphere (Argon/Nitrogen), desiccated |

Synthetic Methodology & Mechanistic Insights

The synthesis of 6-hydrazinyl-1,3-benzothiazole dihydrochloride relies on a classic, self-validating diazotization-reduction sequence. As a Senior Application Scientist, it is vital to understand not just how to execute the protocol, but why specific reagents and parameters are chosen.

Step 1: Diazotization of 6-Amino-1,3-benzothiazole

-

Protocol: Suspend 6-amino-1,3-benzothiazole in concentrated hydrochloric acid (HCl) and cool the reaction vessel to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the internal temperature strictly below 5 °C.

-

Causality & Validation: The strict thermal control (<5 °C) is non-negotiable. Diazonium salts are highly unstable; elevated temperatures provide the activation energy required for the expulsion of nitrogen gas (N₂), leading to the formation of an unwanted phenol byproduct. The protocol is self-validating: a positive starch-iodide paper test confirms the presence of excess nitrous acid, ensuring the complete conversion of the starting amine.

Step 2: Reduction of the Diazonium Intermediate

-

Protocol: To the cold diazonium solution, add a pre-chilled solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl dropwise. Stir the mixture for 2 hours at 0–10 °C, then allow it to warm to room temperature.

-

Causality & Validation: SnCl₂ is selected over other reducing agents (such as sodium sulfite) because it is a potent, rapid electron donor specifically suited for electron-deficient aromatic diazonium salts [2]. It prevents unwanted side reactions such as azo coupling, which would yield highly colored polymeric impurities. The reduction is visually validated by the transition of the solution from a deep yellow/orange diazonium color to a pale, turbid suspension as the hydrazine salt precipitates.

Step 3: Isolation of the Dihydrochloride Salt

-

Protocol: The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from an ethanol/water mixture saturated with HCl gas.

Figure 1: Step-by-step synthetic workflow of 6-hydrazinyl-1,3-benzothiazole dihydrochloride.

Applications in Medicinal Chemistry & Drug Development

The 6-hydrazinyl-1,3-benzothiazole core is a highly versatile synthetic building block used to generate diverse libraries of pharmacologically active compounds.

The Fischer Indole Synthesis

The acid-catalyzed cyclization of arylhydrazines with aldehydes or ketones remains indispensable in synthesizing indole derivatives [3]. Reacting 6-hydrazinyl-1,3-benzothiazole with substituted ketones under acidic conditions (e.g., polyphosphoric acid or zinc chloride) yields benzothiazole-fused indoles.

-

Mechanistic Causality: The reaction proceeds via the formation of an intermediate hydrazone, which tautomerizes to an enamine. A critical [3,3]-sigmatropic rearrangement then breaks the weak N-N bond and forms a new C-C bond, establishing the indole framework [4]. Modern adaptations utilize three-component one-pot processes to streamline the generation of these complex heterocycles [5].

Pyrazole and Triazole Scaffold Generation

Condensation of the hydrazine moiety with 1,3-dicarbonyl compounds (e.g., acetylacetone) rapidly furnishes pyrazole derivatives. These structures frequently exhibit potent kinase inhibition, making them highly sought after in oncology drug discovery pipelines.

Figure 2: Downstream drug discovery applications utilizing the benzothiazole-hydrazine core.

Analytical Validation & Quality Control

To ensure the synthetic protocol operates as a self-validating system, the final dihydrochloride salt must be subjected to rigorous orthogonal analytical techniques before deployment in downstream assays:

-

¹H NMR (DMSO-d₆): The presence of broad exchangeable singlets downfield (typically >10 ppm) confirms the protonated hydrazine (-NH-NH₃⁺) and benzothiazole hydrochloride protons. The aromatic protons of the benzothiazole ring must integrate perfectly to 3H.

-

LC-MS (ESI+): The mass spectrum must show the molecular ion peak [M+H]⁺ corresponding to the free base mass (m/z ~166.0), as the chloride counterions dissociate in the LC-MS mobile phase.

-

HPLC (Reverse Phase): A single sharp peak (>98% AUC) at the expected retention time validates the absence of unreacted 6-amino-1,3-benzothiazole or azo-coupled byproducts.

References

-

Title: Affinity-guided chemical probes for the study of protein interactions (SnCl₂ Reduction Methodology) Source: White Rose University Consortium URL: [Link]

-

Title: A three-component Fischer indole synthesis Source: Nature Protocols (PubMed) URL: [Link]

Sources

The Mechanistic Landscape of Hydrazinyl-Benzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The benzothiazole core, a heterocyclic system of enduring interest in medicinal chemistry, has given rise to a multitude of derivatives with significant pharmacological activities. Among these, the hydrazinyl-benzothiazole scaffold has emerged as a particularly fruitful area of research, yielding compounds with a remarkable breadth of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanisms of action underpinning these activities, offering a valuable resource for researchers, scientists, and drug development professionals. Our focus extends beyond a mere recitation of facts to an elucidation of the causal relationships between chemical structure, molecular interactions, and therapeutic outcomes. The experimental protocols and data presented herein are intended to serve as a robust foundation for the rational design and development of novel therapeutics based on this versatile molecular framework.

Part 1: Anticancer Mechanisms of Action

Hydrazinyl-benzothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a diverse range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways and direct enzyme inhibition.

Modulation of Critical Signaling Pathways

1.1.1. Inhibition of the Ras/MAPK/eIF4E Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Certain hydrazinyl-benzothiazole derivatives have been shown to interfere with this pathway. A key target is the interaction between the eukaryotic translation initiation factors eIF4E and eIF4G. This complex is vital for the cap-dependent translation of mRNAs encoding oncogenic proteins. By disrupting the eIF4E/eIF4G interaction, these derivatives can selectively inhibit the synthesis of proteins essential for tumor growth and survival, ultimately leading to apoptosis.

Caption: Inhibition of the Ras/MAPK/eIF4E pathway by hydrazinyl-benzothiazole derivatives.

1.1.2. Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is implicated in the development and progression of numerous cancers. Hydrazinyl-benzothiazole derivatives have been identified as potent inhibitors of EGFR. These small molecules typically compete with ATP for binding to the intracellular kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways. This blockade of EGFR signaling can induce apoptosis and inhibit tumor growth.[1][2]

Caption: Inhibition of the EGFR signaling pathway by hydrazinyl-benzothiazole derivatives.

Enzyme Inhibition

1.2.1. Procaspase-3 Activation

Caspase-3 is a key executioner caspase in the apoptotic pathway. Some hydrazinyl-benzothiazole derivatives have been shown to act as procaspase-3 activators. These compounds can directly bind to and induce a conformational change in procaspase-3, leading to its activation and the initiation of the apoptotic cascade.

1.2.2. Aldose Reductase (ALR2) Inhibition

Aldose reductase is an enzyme implicated in diabetic complications and has also been associated with cancer progression. Certain hydrazinyl-benzothiazole derivatives have been identified as potent inhibitors of ALR2.[1]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of representative hydrazinyl-benzothiazole derivatives against various cancer cell lines is summarized below.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazinyl-thiazole derivative | Compound 13 | A549 (Lung) | 1.33 ± 0.41 | [1] |

| Hydrazinyl-thiazole derivative | Compound 13 | MCF-7 (Breast) | 1.74 ± 0.38 | [1] |

| Hydrazinyl-thiazole derivative | Compound 5 | A549 (Lung) | 6.87 ± 2.10 | [1] |

| Hydrazinyl-thiazole derivative | Compound 5 | MCF-7 (Breast) | 2.78 ± 2.85 | [1] |

| Hydrazone-based benzothiazole | Compound 11 | HeLa (Cervical) | 2.41 | [3] |

| Hydrazone-based benzothiazole | Compound 11 | COS-7 (Kidney) | 4.31 | [3] |

| Indole based hydrazine carboxamide | Compound 12 | HT29 (Colon) | 0.015 | [4] |

| Naphthalimide-benzothiazole | Compound 67 | HT-29 (Colon) | 3.47 ± 0.2 | [4] |

| Naphthalimide-benzothiazole | Compound 67 | A549 (Lung) | 3.89 ± 0.3 | [4] |

| Naphthalimide-benzothiazole | Compound 67 | MCF-7 (Breast) | 5.08 ± 0.3 | [4] |

| Arylidene-hydrazinyl-thiazole | Compound 2a | MDA-MB-231 (Breast) | 3.92 µg/mL | [5] |

Experimental Protocols: Anticancer Activity Assessment

1.4.1. MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

-

Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the hydrazinyl-benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

1.4.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

-

Part 2: Antimicrobial Mechanisms of Action

Hydrazinyl-benzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][7] Their antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes and disruption of cellular processes.

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, recombination, and repair. It introduces negative supercoils into DNA, a process that is vital for bacterial survival and absent in eukaryotes, making it an attractive target for antibacterial agents. Some benzothiazole derivatives are known to inhibit this enzyme.[8] The inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by hydrazinyl-benzothiazole derivatives.

Other Potential Antimicrobial Mechanisms

The broad spectrum of antimicrobial activity exhibited by benzothiazole derivatives suggests that they may act on multiple targets. Other potential mechanisms include:

-

Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria.[9]

-

Disruption of Cell Membrane Integrity: Some heterocyclic compounds can interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Fungal Cytochrome P450 14α-demethylase: This enzyme is essential for ergosterol biosynthesis in fungi.[8]

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of representative hydrazinyl-benzothiazole derivatives is presented as Minimum Inhibitory Concentration (MIC) values.

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole-hydrazone | Compound 3i | Mycobacterium tuberculosis H37Rv | 1 | [7] |

| Benzothiazole-hydrazone | Compound 3i | Candida albicans | 4 | [7] |

| Benzothiazole-thiazole hybrid | Compound 4b | Staphylococcus aureus | 3.90 | [8] |

| Benzothiazole-thiazole hybrid | Compound 4b | Escherichia coli | 7.81 | [8] |

| Benzothiazole-thiazole hybrid | Compound 4b | Candida albicans | 7.81 | [8] |

| Benzothiazole derivative | Compound 3 | Escherichia coli | 25 | [10] |

| Benzothiazole derivative | Compound 4 | Escherichia coli | 25 | [10] |

| 2-Hydrazinyl-thiazole | Compound 7a | Candida albicans | 7.81 | [11] |

| 2-Hydrazinyl-thiazole | Compound 7e | Candida albicans | 3.9 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Part 3: Anti-inflammatory Mechanisms of Action

Hydrazinyl-benzothiazole derivatives have also demonstrated significant anti-inflammatory properties.[12][13] Their mechanism of action in this context often involves the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation through the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. Some benzothiazole derivatives have been shown to inhibit COX activity, thereby reducing prostaglandin synthesis and mitigating inflammation.[13][14]

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15][16] The inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory drug development. Benzothiazole derivatives have been shown to suppress the activation of NF-κB, leading to a reduction in the production of inflammatory mediators.[13]

Caption: Inhibition of the NF-κB signaling pathway by hydrazinyl-benzothiazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified spectrophotometrically.

-

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, a chromogenic substrate (e.g., TMPD), and arachidonic acid in an appropriate buffer.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the reaction by adding the chromogenic substrate and arachidonic acid.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values.

-

Part 4: Synthesis of Hydrazinyl-Benzothiazole Derivatives

The synthesis of the 2-hydrazinyl-benzothiazole core typically involves the reaction of a 2-substituted benzothiazole with hydrazine hydrate.

General Synthetic Workflow

Caption: General synthetic workflow for hydrazinyl-benzothiazole derivatives.

Experimental Protocol: Synthesis of 2-Hydrazinyl-1,3-benzothiazole

This protocol outlines the nucleophilic substitution reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[17]

-

Materials:

-

2-Mercaptobenzothiazole

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

-

Procedure:

-

A mixture of 2-mercaptobenzothiazole and hydrazine hydrate is refluxed for several hours.

-

The reaction mixture is then cooled to room temperature.[17]

-

Ethanol is added to the cooled mixture to precipitate the product.[17]

-

The resulting precipitate is filtered, washed with cold water, and dried to yield 2-hydrazinyl-1,3-benzothiazole.[17]

-

Conclusion and Future Perspectives

The hydrazinyl-benzothiazole scaffold has proven to be a rich source of biologically active compounds with diverse mechanisms of action. Their ability to modulate key signaling pathways and inhibit essential enzymes makes them promising candidates for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide underscore their therapeutic potential and provide a solid foundation for further research.

Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: The synthesis and screening of focused libraries of derivatives will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and downstream signaling effects of these compounds will facilitate rational drug design.

-

In Vivo Efficacy and Safety Profiling: The evaluation of lead compounds in relevant animal models is essential for their translation into clinical candidates.

The continued exploration of the chemistry and biology of hydrazinyl-benzothiazole derivatives holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.

References

-

The Nuclear Factor NF-κB Pathway in Inflammation - PMC. [Link]

-

NF-κB: a key role in inflammatory diseases. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. [Link]

-

Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity - PMC. [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]

-

Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Publishing. [Link]

-

Benzothiazole derivatives as anticancer agents - FLORE. [Link]

-

NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - Frontiers. [Link]

-

NF-κB: A Double-Edged Sword Controlling Inflammation - MDPI. [Link]

-

Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]

-

Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC. [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - MDPI. [Link]

- Synthesis of new benzothiazole derivatives as potential anti-tubercular agents - Google P

-

Benzothiazole derivatives as anticancer agents - PMC - NIH. [Link]

-

Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents - CVR College of Engineering. [Link]

-

An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines - Open Research@CSIR-NIScPR. [Link]

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

-

Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity - PMC. [Link]

-

Synthesis and antimicrobial studies of some novel N-(1, 3-benzothiazol-2-yl)-2-[(2Z)-2-(substituted arylidene) hydrazinyl] acetamide. [Link]

-

Anti inflammatory activity of 3-(2-hydrazino benzothiazoles)-substituted indole-2-one | Request PDF - ResearchGate. [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC. [Link]

-

IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. - ResearchGate. [Link]

-

DNA gyrase supercoiling inhibition assay - Bio-protocol. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. [Link]

-

Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. [Link]

-

Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC. [Link]

-

Escherichia coli Gyrase Cleavage Assay - Inspiralis. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. cvr.ac.in [cvr.ac.in]

- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | PDF [slideshare.net]

- 13. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - NF-κB: a key role in inflammatory diseases [jci.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Spectroscopic Profiling of 6-Hydrazinyl-1,3-benzothiazole Dihydrochloride: A Technical Guide

Executive Summary

6-Hydrazinyl-1,3-benzothiazole dihydrochloride (C₇H₉Cl₂N₃S) is a critical bifunctional building block utilized extensively in the synthesis of kinase inhibitors, antiparasitic agents, and advanced materials. Due to the presence of both a highly electron-deficient heteroaromatic core and a reactive, easily oxidized hydrazine moiety, rigorous structural validation is paramount before downstream application. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and LC-MS) of this compound, detailing self-validating protocols, quantitative data tables, and the mechanistic causality behind the observed spectral phenomena.

Analytical Validation Workflow

The structural elucidation of 6-hydrazinyl-1,3-benzothiazole dihydrochloride requires a multimodal approach to confirm both the covalent connectivity of the benzothiazole core and the salt form of the hydrazine appendage.

Fig 1: Multimodal spectroscopic validation workflow for structural elucidation.

Standardized Sample Preparation Protocols

To ensure reproducibility and establish a self-validating system, sample preparation must account for the hygroscopic nature of the dihydrochloride salt and the potential for hydrazine oxidation.

Nuclear Magnetic Resonance (NMR) Protocol

-

Weighing: Rapidly weigh 5–10 mg of the compound in a low-humidity environment to prevent water absorption, which can obscure the critical exchangeable hydrazine protons.

-

Dissolution: Dissolve the solid in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. DMSO- d6 is mandated over CDCl₃ due to the insolubility of the dihydrochloride salt in non-polar solvents [1].

-

Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H spectra (400 MHz, 16 scans, 1s relaxation delay) and ¹³C spectra (100 MHz, 1024 scans, 2s relaxation delay) at 298 K.

Fourier-Transform Infrared (FT-IR) Protocol

-

Background: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (air) to subtract ambient CO₂ and H₂O.

-

Loading: Place 1–2 mg of the neat solid directly onto the crystal. Apply standardized pressure via the anvil to ensure uniform optical contact without fracturing the crystal.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Mass Spectrometry (LC-MS) Protocol

-

Stock Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol.

-

Dilution: Dilute to a final analytical concentration of 1 µg/mL using a 50:50 (v/v) mixture of water and acetonitrile containing 0.1% formic acid. The acidic modifier ensures the hydrazine remains protonated, maximizing ionization efficiency.

-

Injection: Inject 1 µL into an LC-ESI-TOF system operating in positive electrospray ionization (ESI+) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Causality and Interpretation

The ¹H NMR spectrum in DMSO- d6 provides absolute confirmation of the benzothiazole core substitution pattern. The most distinct feature is the H-2 proton , which appears as a sharp singlet heavily deshielded at ~9.20 ppm. This extreme downfield shift is caused by the combined inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, compounded by the diamagnetic anisotropy of the heteroaromatic ring[2].

The hydrazine protons (-NH-NH₃⁺) appear as broad singlets between 8.5 and 10.5 ppm. This broadening is a direct result of the quadrupolar relaxation of the adjacent ¹⁴N nuclei and rapid intermolecular proton exchange with trace water in the DMSO- d6 solvent.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.20 | Singlet (s) | - | 1H | Thiazole H-2 |

| 8.50 - 10.50 | Broad (br) | - | 4H | -NH-NH₃⁺ (Exchangeable) |

| 7.95 | Doublet (d) | 8.8 | 1H | Aromatic H-7 |

| 7.75 | Doublet (d) | 2.4 | 1H | Aromatic H-4 |

| 7.15 | Doublet of doublets (dd) | 8.8, 2.4 | 1H | Aromatic H-5 |

¹³C NMR Causality and Interpretation

The ¹³C NMR spectrum further validates the skeletal framework. The C-2 carbon is highly deshielded (~154.5 ppm) due to its sp2 hybridization and position between two electronegative heteroatoms. The C-6 carbon, directly attached to the electron-donating hydrazine group, resonates at ~144.5 ppm.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO- d6 )

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 154.5 | Quaternary (C=N) | C-2 (Thiazole) |

| 147.2 | Quaternary (Ar-C) | C-3a |

| 144.5 | Quaternary (Ar-C-N) | C-6 (Hydrazine attachment) |

| 135.8 | Quaternary (Ar-C) | C-7a |

| 123.1 | Methine (Ar-CH) | C-7 |

| 115.6 | Methine (Ar-CH) | C-5 |

| 105.4 | Methine (Ar-CH) | C-4 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is utilized to verify the functional groups in the solid state. Because the compound is formulated as a dihydrochloride salt, the high-frequency region (3200–2800 cm⁻¹) is dominated by a broad, complex band envelope characteristic of N-H stretching vibrations in ammonium salts [1]. The sharp C=N stretching vibration of the thiazole ring is definitively observed near 1600 cm⁻¹.

Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Structural Feature |

| ~3200 - 2800 | Strong, Broad | ν(N-H) stretch | Primary and secondary amine salts (dihydrochloride formulation). |

| ~1600, 1550 | Medium, Sharp | ν(C=N), ν(C=C) | Aromatic and thiazole ring skeletal stretching. |

| ~1250 | Medium | ν(C-N) stretch | Aromatic carbon to hydrazine nitrogen bond. |

| ~820 | Strong | δ(C-H) out-of-plane | Diagnostic for 1,2,4-trisubstituted benzene rings. |

| ~650 | Weak | ν(C-S-C) stretch | Thioether linkage within the benzothiazole core. |

Mass Spectrometry (LC-MS/ESI+)

High-resolution mass spectrometry (HRMS) provides the exact mass and fragmentation fingerprint of the molecule. In positive electrospray ionization (ESI+), the dihydrochloride salt dissociates, and the free base is protonated to form the pseudomolecular ion [M+H]+ at m/z 166.04[3].

Fragmentation Causality

Hydrazine derivatives are notoriously fragile under collision-induced dissociation (CID). The primary fragmentation pathway involves the homolytic or heterolytic cleavage of the N-N bond, resulting in the loss of NH3 (17 Da) or the entire hydrazine moiety as a neutral N2H2 species (30 Da), leaving a stable benzothiazole cation [4].

Table 4: ESI+ Mass Spectrometry Fragmentation Data

| Ion ( m/z ) | Relative Abundance | Assignment | Fragmentation Mechanism |

| 166.04 | 100% (Base Peak) | [M+H]+ | Protonation of the free base (C₇H₈N₃S⁺). |

| 149.02 | ~15% | [M+H−NH3]+ | Loss of terminal ammonia from the hydrazine group. |

| 136.01 | ~45% | [M+H−N2H2]+ | Complete cleavage of the hydrazine moiety. |

| 108.02 | ~10% | [C6H6N2]+ | Thiazole ring opening and loss of CS. |

References

- Arabian Journal of Chemistry. "Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.

- PubChem. "Benzothiazole | C7H5NS | CID 7222 - Spectral Information.

- MDPI. "The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives.

- AIP Publishing. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds.

Safety, handling, and storage of 6-hydrazinyl-1,3-benzothiazoledihydrochloride

An In-depth Technical Guide to the Safe Handling, and Storage of 6-hydrazinyl-1,3-benzothiazoledihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 6-hydrazinyl-1,3-benzothiazoledihydrochloride. Designed for professionals in research and drug development, this document synthesizes critical safety data and field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. By elucidating the causality behind safety measures and grounding them in authoritative references, this guide serves as a self-validating system for the responsible management of this chemical compound.

Introduction: Understanding the Compound

6-hydrazinyl-1,3-benzothiazoledihydrochloride is a heterocyclic compound featuring a benzothiazole core functionalized with a hydrazinyl group, presented as a dihydrochloride salt. Such molecules are of significant interest in medicinal chemistry and drug development as versatile scaffolds for synthesizing a wide range of derivatives with potential therapeutic applications.[1] The hydrazinyl moiety, in particular, is a reactive handle for creating hydrazones, pyrazoles, and other heterocyclic systems.[2] However, the presence of the hydrazine group and the nature of it being a hydrochloride salt necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide will provide a detailed framework for the safe utilization of 6-hydrazinyl-1,3-benzothiazoledihydrochloride, drawing upon data from structurally similar compounds and established principles of laboratory safety.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is paramount before commencing any work with 6-hydrazinyl-1,3-benzothiazoledihydrochloride. While specific toxicological data for this exact compound is not widely published, information from analogous structures, such as other benzothiazole hydrazone hydrochlorides and hydrazine derivatives, provides a strong basis for hazard identification.

2.1. Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table presents data for structurally related compounds to provide an estimated profile.

| Property | Value (for related compounds) | Source |

| Molecular Formula | C₇H₆N₄O₂S (for 2-Hydrazino-6-nitro-1,3-benzothiazole) | [] |

| Molecular Weight | 210.21 g/mol (for 2-Hydrazino-6-nitro-1,3-benzothiazole) | [] |

| Appearance | Solid, powder.[4] | [4] |

| Melting Point | 273-274°C (for 2-Hydrazino-6-nitro-1,3-benzothiazole) | [] |

| Boiling Point | 425.2°C at 760 mmHg (for 2-Hydrazino-6-nitro-1,3-benzothiazole) | [] |

| Solubility | Generally soluble in polar organic solvents like ethanol and methanol.[5] | [5] |

2.2. Toxicological Profile (Based on Analogues)

The primary hazards are associated with the hydrazinyl functional group and the acidic nature of the dihydrochloride salt.

-

Acute Toxicity: Similar hydrazone hydrochlorides are classified as toxic if swallowed. An oral LD50 of 149 mg/kg in rats has been reported for 3-Methyl-2-benzothiazolinonehydrazone Hydrochloride, indicating significant oral toxicity.

-

Skin and Eye Irritation: Causes serious eye irritation.[6] May cause skin irritation.[6]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7]

-

Carcinogenicity: Hydrazine and some of its derivatives are suspected carcinogens.[8] While no specific data exists for this compound, it is prudent to handle it as a potential carcinogen.

2.3. Hazard Classification (Anticipated)

Based on available data for similar compounds, 6-hydrazinyl-1,3-benzothiazoledihydrochloride should be handled as a substance with the following GHS classifications:

-

Acute Toxicity (Oral), Category 3

-

Serious Eye Damage/Eye Irritation, Category 2A

Safe Handling and Personal Protective Equipment (PPE)

Adherence to rigorous handling protocols is essential to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified and properly functioning chemical fume hood to prevent inhalation of dust.[8]

-

Ventilation: The laboratory should be well-ventilated to keep airborne concentrations low.[7]

3.2. Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and the hazardous properties of this compound.[8]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]

-

Skin Protection:

-

Gloves: Wear impervious gloves (e.g., nitrile) to prevent skin contact. Change gloves immediately if they become contaminated.

-

Lab Coat: A lab coat must be worn at all times.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[6][7]

3.3. Hygiene Practices

-

Wash hands and any exposed skin thoroughly after handling.[4][9]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[7]

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

4.1. Storage Conditions

-

Location: Keep in a cool, dry, and well-ventilated place.[7][9] Store in a designated corrosives or acids cabinet.[11]

-

Light and Heat: Store away from direct sunlight and heat sources.[10][12]

4.2. Incompatible Materials

Segregation from incompatible materials is a critical safety measure to prevent dangerous reactions.

-

Strong Oxidizing Agents: Hydrazine derivatives can react violently with oxidizing agents.[7][9]

-

Bases: As a hydrochloride salt, it will react with bases, potentially in a highly exothermic manner.[11][12]

-

Metals: May be corrosive to certain metals. Store away from active metals.[11][12]

Caption: Chemical incompatibility chart.

4.3. Hazardous Decomposition Products

Upon thermal decomposition, this compound may release toxic and irritating gases and vapors, including:

-

Hydrogen chloride (HCl) gas[6]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

5.1. First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13] If breathing is difficult, give oxygen.[7]

5.2. Accidental Release Measures (Spills)

-

Personal Precautions: Ensure adequate ventilation.[9] Wear appropriate PPE as described in Section 3. Avoid breathing dust.[9]

-

Containment and Cleanup:

-

Evacuate non-essential personnel from the area.

-

Sweep up the solid material, avoiding dust generation.[7]

-

Place the spilled material into a suitable, labeled container for disposal.[7]

-

Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning waste for disposal.

-

Caption: A workflow for responding to a spill.

Waste Disposal

All waste containing 6-hydrazinyl-1,3-benzothiazoledihydrochloride must be treated as hazardous waste.

-

Containers: Use clearly labeled, sealed containers for waste.[8]

-

Procedure: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not allow the product to enter drains.[14]

Conclusion

While 6-hydrazinyl-1,3-benzothiazoledihydrochloride is a valuable compound for chemical synthesis and drug discovery, its potential hazards demand a high level of respect and care. By understanding its toxicological profile based on analogous structures, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict storage and handling protocols, researchers can mitigate the risks associated with its use. This guide provides the foundational knowledge and procedural framework to ensure a safe and productive research environment.

References

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]

-

Chemistry Stack Exchange. Are there any guidelines for what constitutes an “organic acid” regarding storage requirements?. [Link]

-

Georganics. 1,3-BENZOTHIAZOLE-6-SULFONYL CHLORIDE. [Link]

-

PubChem. 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide. [Link]

-

Protank. Hydrochloric Acid Storage Tanks & HCl Specifications. [Link]

-

US Hazmat Rentals. Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]

-

University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

-

Lab Alley. What is the Shelf Life of Hydrochloric Acid?. [Link]

- Yadav, P., et al. 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2010, 2(2), pp. 1210-1214.

-

A&A FRATELLI PARODI S.P.A. SAFETY DATA SHEET - Benzothiazole. [Link]

- Khan, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2022, 7(44), pp. 40165-40176.

- Al-Warhi, T., et al. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Molecules, 2024, 29(1), 16.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. laballey.com [laballey.com]

- 11. alliancechemical.com [alliancechemical.com]

- 12. protank.com [protank.com]

- 13. fishersci.com [fishersci.com]

- 14. georganics.sk [georganics.sk]

Comprehensive Profiling of Lipophilicity and Solubility for 6-Hydrazinyl-1,3-Benzothiazole Dihydrochloride

Structural Rationale and Physicochemical Foundations

In early-stage drug discovery and materials science, the benzothiazole pharmacophore is highly valued for its ability to drive target affinity through hydrophobic interactions. However, this lipophilic core often introduces severe developability bottlenecks, primarily poor aqueous solubility.

6-Hydrazinyl-1,3-benzothiazole dihydrochloride represents a classic structural intervention. By introducing a polar hydrazine moiety (-NHNH₂) at the 6-position and formulating the molecule as a dihydrochloride salt, chemists create a "push-pull" physicochemical dynamic. The salt formation ensures rapid dissolution in acidic to neutral aqueous environments, while the benzothiazole core retains enough lipophilicity to permeate lipid bilayers once the molecule reaches physiological pH and reverts to its free base form. Standard formulation techniques often rely on solubility-enhancing agents for such derivatives[1], but understanding the intrinsic properties of the dihydrochloride salt is the critical first step.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, derived from authoritative chemical databases.

| Property | Value | Mechanistic Implication / Causality |

| Compound Name | 6-Hydrazinyl-1,3-benzothiazole dihydrochloride | Salt form engineered for enhanced aqueous dissolution. |

| CAS RN (Free Base) | 474123-23-4 | Unique identifier for the unprotonated core[2]. |

| Molecular Formula | C₇H₉Cl₂N₃S | Includes the two equivalents of HCl. |

| Molecular Weight | 238.14 g/mol | Low MW makes it an ideal fragment for synthesis. |

| Predicted LogP (Base) | ~2.4 | Driven by the lipophilic fused aromatic ring system[3]. |

Lipophilicity Dynamics: The Causality of pH on Partitioning

Lipophilicity is not a static value for ionizable compounds. While the theoretical LogP (partition coefficient of the unionized species) of the benzothiazole core is approximately 2.4[3], the effective lipophilicity in biological systems is dictated by LogD (the distribution coefficient at a specific pH).

Because 6-hydrazinyl-1,3-benzothiazole dihydrochloride contains two basic nitrogens (the thiazole ring nitrogen and the primary amine of the hydrazine group), its protonation state is highly pH-dependent. In the acidic environment of the stomach (pH 1.2), the molecule is diprotonated, highly polar, and deeply hydrophilic (LogD < 0). As it transitions to the blood plasma (pH 7.4), it deprotonates, drastically increasing its lipophilicity to favor membrane permeation.

pH-dependent protonation states of 6-hydrazinyl-1,3-benzothiazole dictating solubility.

Protocol 1: Self-Validating Shake-Flask Method for LogD₇.₄

To accurately assess membrane permeability potential, we must measure LogD experimentally. Computational models often fail to accurately predict the solvation energies of hydrazine derivatives.

Causality & Self-Validation: We utilize a miniaturized shake-flask method. Crucially, we measure the concentration of the compound in both the octanol and aqueous phases. This creates a mass balance check —a self-validating system ensuring that no compound is lost to non-specific binding on the glass vial walls, which is a common artifact with lipophilic heterocycles.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of 6-hydrazinyl-1,3-benzothiazole dihydrochloride in MS-grade water (avoiding DMSO to prevent co-solvent partitioning artifacts).

-

Phase Saturation: Pre-saturate 1-octanol with 10 mM Phosphate Buffered Saline (PBS, pH 7.4), and vice versa, by stirring for 24 hours.

-

Spiking & Equilibration: Add 20 µL of the compound stock to a glass vial containing 990 µL of the mutually saturated octanol/PBS mixture (1:1 v/v). Include a reference standard (e.g., Propranolol) in a parallel vial to validate system performance.

-

Isothermal Shaking: Shake the vials at 300 RPM for 2 hours at exactly 25°C to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any micro-emulsions at the interface.

-

Quantification: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Quantify via LC-MS/MS. Calculate LogD as Log₁₀([Octanol]/[Aqueous]). Verify that total mass recovered equals the initial spike.

Aqueous Solubility Mechanics: Thermodynamic vs. Kinetic

Solubility data is frequently misinterpreted in literature because researchers conflate kinetic solubility (crashing a DMSO stock into water) with thermodynamic solubility (dissolving a solid powder into water until equilibrium is reached).

For 6-hydrazinyl-1,3-benzothiazole dihydrochloride, kinetic solubility assays will artificially inflate the apparent solubility due to the supersaturating effect of the DMSO vehicle. To obtain true developability metrics, we must evaluate the thermodynamic solubility of the solid crystalline salt.

Self-validating thermodynamic solubility workflow avoiding common experimental artifacts.

Protocol 2: Artifact-Free Thermodynamic Solubility Profiling

Causality & Self-Validation: A critical error in standard solubility protocols is the use of syringe filters (PTFE or Nylon) to separate the undissolved solid. As the pH increases and the compound reverts to its lipophilic free base, it binds strongly to the filter membrane, resulting in a false-negative (artificially low) solubility reading. This protocol mandates centrifugation instead of filtration to completely eliminate this artifact, ensuring the system measures only the true dissolved fraction.

Step-by-Step Methodology:

-

Solid Dispensing: Accurately weigh 2.0 mg of solid 6-hydrazinyl-1,3-benzothiazole dihydrochloride into a 2 mL polypropylene microcentrifuge tube.

-

Buffer Addition: Add 1.0 mL of the target buffer (e.g., Simulated Gastric Fluid pH 1.2, or PBS pH 7.4).

-

Equilibration: Seal the tube and place it in a thermomixer. Shake at 1,000 RPM at 37°C for 24 hours. The presence of visible undissolved powder at the end of this period confirms that the solution is saturated.

-

Phase Separation (Critical Step): Centrifuge the samples at 15,000 × g for 20 minutes at 37°C. Do not filter. The high-speed centrifugation pellets the undissolved solid perfectly at the bottom of the tube.

-

Supernatant Extraction: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet. Dilute immediately in a 50:50 Water:Acetonitrile mixture to prevent precipitation upon cooling to room temperature.

-

Analysis: Analyze via HPLC-UV (e.g., at 254 nm) against a standard calibration curve prepared from a completely dissolved stock of the compound.

References

The following authoritative sources were utilized to ground the chemical identifiers, molecular weights, and foundational properties discussed in this whitepaper:

- ChemicalBook.Benzothiazole, 6-hydrazino- (9CI) | 474123-23-4.

- Namiki Shoji.Building Blocks Catalogue June 2020 (6-hydrazinyl-1,3-benzothiazole dihydrochloride).

- Google Patents.US20160296499A1 - Spiroindoline Antiparasitic Derivatives.

- Guidechem.Furo [2,3-f] benzotiazol (9CI) Computational Chemical Data.

Sources

Protocol for the synthesis of 6-hydrazinyl-1,3-benzothiazoledihydrochloride from 2-aminobenzothiazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 6-Hydrazinyl-1,3-benzothiazole dihydrochloride (Formula: C₇H₉Cl₂N₃S)

Strategic Overview & Mechanistic Rationale

Aryl hydrazines are critical pharmacophores and versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of monoamine oxidase (MAO) inhibitors, antitumor agents, and complex heterocyclic scaffolds. The synthesis of 6-hydrazinyl-1,3-benzothiazole dihydrochloride starting from the inexpensive and readily available 2-aminobenzothiazole requires a highly orchestrated sequence of protection, electrophilic aromatic substitution, deamination, reduction, and diazotization.

Direct electrophilic nitration or amination of 2-aminobenzothiazole is synthetically unviable because the C2-amino group and the thiazole nitrogen create competing directing effects, resulting in intractable mixtures of 4-substituted and 6-substituted isomers[1]. To circumvent this, our protocol employs a temporary acetamide protection strategy. The steric bulk and modulated electron-donating capacity of the acetamide group strictly direct the nitronium ion to the C6 position[1]. Subsequent reductive deamination removes the C2-amine[2], paving the way for the reduction of the nitro group[3] and final conversion to the hydrazine via a stannous chloride-mediated diazonium reduction.

Synthetic Workflow Visualization

Workflow for the 4-stage synthesis of 6-hydrazinyl-1,3-benzothiazole dihydrochloride.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric expectations, reaction conditions, and self-validation metrics for each stage of the synthesis.

| Stage | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield | IPQC & Validation Metrics |

| 1 | Protection & Nitration | Ac₂O, HNO₃/H₂SO₄, NaOH | 0–5 (Nitration) | 4.0 | 75–80% | Orange-yellow solid, MP: 248–250 °C |

| 2 | Reductive Deamination | NaNO₂, H₂SO₄, H₃PO₂ | 0–5 then RT | 3.0 | 60–70% | Cessation of N₂ gas evolution |

| 3 | Nitro Reduction | H₂ (50 psi), 10% Pd/C | RT | 12.0 | 85–90% | Yellow solid, MP: 87–91 °C |

| 4 | Hydrazine Synthesis | NaNO₂, HCl, SnCl₂·2H₂O | 0–5 | 2.0 | 65–75% | Immediate crystalline precipitation |

Step-by-Step Experimental Protocols

Stage 1: Regioselective Nitration via Acetamide Protection

Objective: Synthesize 2-amino-6-nitrobenzothiazole with high regioselectivity[1].

-

Protection: Suspend 2-aminobenzothiazole (1.0 equiv) in pyridine and add acetic anhydride (1.2 equiv) dropwise at room temperature. Stir for 2 hours. Pour into ice water, filter the resulting precipitate (2-acetamidobenzothiazole), and dry under vacuum.

-

Nitration: Dissolve the 2-acetamidobenzothiazole in concentrated H₂SO₄ (approx. 5 volumes) and cool the flask to 0–5 °C using an ice-salt bath.

-

Prepare a mixed acid solution of 31.5% HNO₃ in H₂SO₄. Add this dropwise to the reaction mixture, strictly maintaining the internal temperature below 10 °C to prevent oxidative degradation. Stir for 2 hours at 10 °C.

-

Hydrolysis: Quench the reaction by pouring it over crushed ice. Filter the intermediate 2-acetamido-6-nitrobenzothiazole. Suspend the wet cake in methanol, heat to 60 °C, and adjust the pH to 10.5 using 25% NaOH. Stir for 2 hours to cleave the acetyl group.

-

Validation: Cool to 20 °C, filter the orange-yellow precipitate, and wash with water until neutral. The melting point must be strictly between 248–250 °C.

Stage 2: Reductive Deamination

Objective: Remove the C2-amino group to yield 6-nitrobenzothiazole via a radical-mediated hydride transfer[2].

-

Diazotization: Suspend 2-amino-6-nitrobenzothiazole (1.0 equiv) in a solution of 15% aqueous H₂SO₄. Cool the suspension to 0 °C.

-

Slowly add a pre-chilled aqueous solution of NaNO₂ (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C.

-

Reduction: To the cold diazonium solution, carefully add 50% aqueous hypophosphorous acid (H₃PO₂, 5.0 equiv) dropwise.

-

Validation: The reaction will vigorously evolve nitrogen gas (N₂). Allow the mixture to warm to room temperature and stir until effervescence completely ceases (approx. 2–3 hours).

-

Neutralize the mixture with saturated NaHCO₃ and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 6-nitrobenzothiazole.

Stage 3: Catalytic Nitro Reduction

Objective: Convert 6-nitrobenzothiazole to 6-aminobenzothiazole using green chemistry principles[3].

-

Hydrogenation: Dissolve 6-nitrobenzothiazole (1.0 equiv) in absolute ethanol (0.2 M concentration).

-

Add 10% Pd/C catalyst (10% w/w relative to the substrate) under an inert argon atmosphere.

-

Transfer the mixture to a Parr hydrogenation apparatus. Purge with hydrogen gas and pressurize to 50 psi.

-

Shake the reaction mixture at room temperature overnight (approx. 12 hours).

-

Validation: Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield 6-aminobenzothiazole as a yellow solid (MP: 87–91 °C).

Stage 4: Diazotization and Hydrazine Formation

Objective: Convert the C6-amine to the target hydrazine dihydrochloride utilizing a classic Sn(II) reductive crash-out.

-

Diazotization: Suspend 6-aminobenzothiazole (1.0 equiv) in concentrated HCl (10 volumes). Cool the mixture to 0–5 °C in an ice bath.

-

Add a cold aqueous solution of NaNO₂ (1.05 equiv) dropwise over 15 minutes. Stir for 30 minutes.

-

IPQC (Starch-Iodide Test): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of the necessary slight excess of nitrous acid.

-

Reduction: In a separate flask, prepare a highly concentrated solution of SnCl₂·2H₂O (3.0 equiv) in concentrated HCl. Cool this solution to 0 °C.

-

Add the cold SnCl₂ solution rapidly to the diazonium mixture under vigorous stirring.

-

Validation: The reduction is instantaneous. The solution will briefly change color, followed immediately by the precipitation of a thick, crystalline solid (the dihydrochloride salt).

-

Stir for an additional 1 hour at 0 °C to ensure complete precipitation. Filter the solid, wash thoroughly with ice-cold brine followed by cold diethyl ether, and dry under high vacuum to afford pure 6-hydrazinyl-1,3-benzothiazole dihydrochloride.

Sources

Application Notes and Protocols for Antimicrobial Assays of 6-hydrazinyl-1,3-benzothiazoledihydrochloride

Introduction: The Emergence of Benzothiazoles in Antimicrobial Research

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] In this context, heterocyclic compounds have emerged as a promising source of new drug candidates. Among these, the benzothiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific derivative, 6-hydrazinyl-1,3-benzothiazoledihydrochloride, in antimicrobial assays.

The introduction of a hydrazinyl group to the benzothiazole core can significantly modulate its pharmacological profile, making it a key area of investigation for novel antimicrobial agents.[5] These application notes and protocols are designed to provide a robust framework for the in vitro evaluation of 6-hydrazinyl-1,3-benzothiazoledihydrochloride, ensuring scientifically sound and reproducible results. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a self-validating system for antimicrobial susceptibility testing.[6][7][8][9]

Proposed Mechanism of Action: A Multi-Target Approach

While the precise mechanism of action for 6-hydrazinyl-1,3-benzothiazoledihydrochloride is a subject of ongoing research, the broader class of benzothiazole derivatives is known to exert its antimicrobial effects through various cellular pathways.[10] It is postulated that these compounds may act on multiple microbial targets, a desirable attribute for combating resistance.

Potential mechanisms include the inhibition of essential microbial enzymes such as DNA gyrase and topoisomerases, which are critical for bacterial DNA replication. Furthermore, interference with microbial metabolic pathways and disruption of cell membrane integrity are also plausible modes of action. The hydrazinyl moiety may enhance the compound's ability to chelate metal ions essential for microbial enzyme function or to form hydrogen bonds with active sites of target proteins.

Caption: Proposed multi-target antimicrobial mechanism of 6-hydrazinyl-1,3-benzothiazoledihydrochloride.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the antimicrobial evaluation of 6-hydrazinyl-1,3-benzothiazoledihydrochloride. Adherence to these protocols is crucial for generating reliable and comparable data.

Protocol 1: Preparation of Stock Solutions

The accurate preparation of stock solutions is the foundation of any antimicrobial assay. The dihydrochloride salt form of the compound suggests good solubility in aqueous solutions.

Materials:

-

6-hydrazinyl-1,3-benzothiazoledihydrochloride

-

Sterile deionized water or Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Solvent Selection: Due to its salt form, sterile deionized water should be the primary solvent of choice. If solubility issues arise, high-purity DMSO can be used. It is critical to note the final concentration of DMSO in the assay, as it can have intrinsic antimicrobial effects at higher concentrations (typically >1%).

-

Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mg/mL or as solubility allows. This minimizes the volume of stock solution needed in the assay, thereby reducing the final solvent concentration.

-

Weighing: Accurately weigh the required amount of 6-hydrazinyl-1,3-benzothiazoledihydrochloride using a calibrated analytical balance.

-

Dissolution: Add the appropriate volume of the chosen sterile solvent to the weighed compound. Vortex thoroughly until the compound is completely dissolved.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container. This is a critical step to prevent contamination of the assays.

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12] This protocol is based on the guidelines from CLSI document M07.[13][14]

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Microbial cultures (bacteria or fungi)

-

Sterile multichannel pipette

-

Plate reader (optional, for quantitative measurement of optical density)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Plate Preparation:

-

Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the stock solution of 6-hydrazinyl-1,3-benzothiazoledihydrochloride (at a concentration twice the highest desired final concentration) to the first well of each row to be tested.

-

-

Serial Dilution:

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

-

-

Controls:

-

Growth Control: A well containing only broth and the microbial inoculum.

-

Sterility Control: A well containing only broth.

-

Positive Control: Include a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate the assay.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.

-

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is an extension of the MIC test and determines the lowest concentration of an antimicrobial agent that kills the microorganism.

Materials:

-

MIC plate from Protocol 2

-

Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile pipette tips or loops

Procedure:

-

Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: Spot-plate the aliquot onto a fresh agar plate.

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically determined by identifying the lowest concentration at which no colonies grow on the agar plate.

Protocol 4: Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[12][15] This protocol is based on the guidelines from CLSI document M02.[14]

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

Sterile Petri dishes with Mueller-Hinton Agar (MHA)

-

Microbial cultures

-

Sterile swabs

-

Calipers or a ruler

Procedure:

-

Inoculum Preparation: Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard as described in Protocol 2.

-

Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Disk Preparation and Application:

-

Impregnate sterile filter paper disks with a known amount of the 6-hydrazinyl-1,3-benzothiazoledihydrochloride solution. A typical loading is 10-30 µg per disk.

-

Allow the solvent to evaporate completely in a sterile environment.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

-

-

Controls: Include a blank disk (with solvent only) and a disk with a standard antibiotic.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) in millimeters (mm). The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Caption: Workflow for the disk diffusion assay to assess antimicrobial activity.

Data Presentation and Interpretation

For a comprehensive evaluation, it is recommended to test 6-hydrazinyl-1,3-benzothiazoledihydrochloride against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species. The results should be summarized in a clear and concise table.

Table 1: Example of Antimicrobial Activity Data for 6-hydrazinyl-1,3-benzothiazoledihydrochloride

| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | Zone of Inhibition (mm) at X µ g/disk |

| Gram-positive Bacteria | ||||

| Staphylococcus aureus | ATCC 29213 | |||

| Enterococcus faecalis | ATCC 29212 | |||

| Gram-negative Bacteria | ||||

| Escherichia coli | ATCC 25922 | |||

| Pseudomonas aeruginosa | ATCC 27853 | |||

| Fungi | ||||

| Candida albicans | ATCC 90028 | |||

| Aspergillus fumigatus | ATCC 204305 | |||

| Positive Control | ||||

| Ciprofloxacin (vs. Bacteria) | ||||

| Fluconazole (vs. Fungi) |

Conclusion

The protocols outlined in this document provide a standardized and robust framework for the in vitro antimicrobial evaluation of 6-hydrazinyl-1,3-benzothiazoledihydrochloride. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be crucial for advancing the understanding of this promising compound and its potential as a novel antimicrobial agent. The multi-faceted approach, from determining inhibitory and cidal concentrations to assessing susceptibility through diffusion assays, will provide a comprehensive profile of its antimicrobial activity.

References

-

Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. (2020). ResearchGate. Available at: [Link]

-

Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. (n.d.). Bahaa Shafiq Ismail Mus. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). PMC. Available at: [Link]

-

Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Bentham Science. Available at: [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Available at: [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. Available at: [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. Available at: [Link]

-

Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. (2023). ACS Publications. Available at: [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. Available at: [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. Available at: [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. Available at: [Link]

- Antimicrobial Susceptibility Testing Protocols. (n.d.). Google Books.

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Available at: [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

-